molecular formula C14H19N3O4S B2373398 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide CAS No. 477889-89-7

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B2373398
CAS No.: 477889-89-7
M. Wt: 325.38
InChI Key: VHLNRIMAGMGRGX-XNTDXEJSSA-N
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Description

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinan ring, a methoxyphenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiazinan ring, followed by the introduction of the methoxyphenyl group and the acetohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid
  • 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the methoxyphenyl group and the acetohydrazide moiety provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-21-13-4-2-12(3-5-13)10-15-16-14(18)11-17-6-8-22(19,20)9-7-17/h2-5,10H,6-9,11H2,1H3,(H,16,18)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLNRIMAGMGRGX-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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